molecular formula C9H10N2O B15089095 7,8-Dihydroisoquinolin-5(6H)-one oxime

7,8-Dihydroisoquinolin-5(6H)-one oxime

Cat. No.: B15089095
M. Wt: 162.19 g/mol
InChI Key: ODZAZPZPVLNASI-PKNBQFBNSA-N
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Description

7,8-Dihydroisoquinolin-5(6H)-one oxime is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dihydroisoquinolin-5(6H)-one oxime typically involves the oximation of 7,8-Dihydroisoquinolin-5(6H)-one. This can be achieved through the reaction of the ketone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

7,8-Dihydroisoquinolin-5(6H)-one oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The oxime can be reduced to form the corresponding amine.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 7,8-Dihydroisoquinolin-5(6H)-one oxime would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound of the isoquinoline family.

    Quinoline: A structurally related compound with similar properties.

    7,8-Dihydroisoquinolin-5(6H)-one: The ketone precursor to the oxime.

Uniqueness

7,8-Dihydroisoquinolin-5(6H)-one oxime is unique due to the presence of the oxime functional group, which imparts distinct chemical reactivity and potential biological activity compared to its parent ketone and other related compounds.

For precise and detailed information, consulting specific scientific literature and databases is recommended

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

(NE)-N-(7,8-dihydro-6H-isoquinolin-5-ylidene)hydroxylamine

InChI

InChI=1S/C9H10N2O/c12-11-9-3-1-2-7-6-10-5-4-8(7)9/h4-6,12H,1-3H2/b11-9+

InChI Key

ODZAZPZPVLNASI-PKNBQFBNSA-N

Isomeric SMILES

C1CC2=C(C=CN=C2)/C(=N/O)/C1

Canonical SMILES

C1CC2=C(C=CN=C2)C(=NO)C1

Origin of Product

United States

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